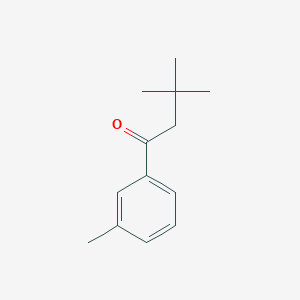

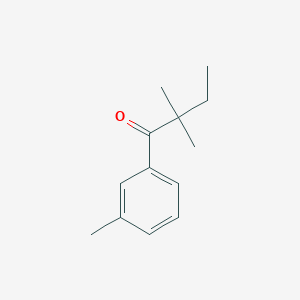

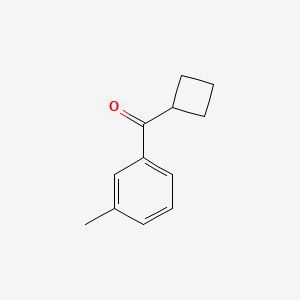

Cyclobutyl 3-methylphenyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclobutyl 3-methylphenyl ketone is a chemical compound with the molecular formula C12H14O . It has a molecular weight of 174.239 Da .

Synthesis Analysis

The synthesis of cyclobutyl 3-methylphenyl ketone and similar compounds has been studied in recent years. For instance, a sequential C-H/C-C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones .

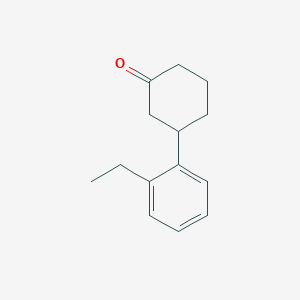

Molecular Structure Analysis

The molecular structure of cyclobutyl 3-methylphenyl ketone consists of a cyclobutyl group attached to a 3-methylphenyl ketone .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- The compound has been explored for its catalytic efficiency in the dehydrogenative silylation of ketones. A platinum(II) complex coordinated with a related diphosphinidenecyclobutene exhibited high selectivity for transforming ketones into silyl enol ethers in the presence of pyridine as a co-catalyst, indicating a potential application in synthetic organic chemistry for the preparation of silyl enol ethers from ketones with high yields (Ozawa et al., 2001).

Reactivity and Stability Studies

- Research into the interaction of 4-membered rings with adjacent carbanion centers has shown that unlike cyclopropyl groups, no significant stabilization of the adjacent carbanion center was detected with cyclobutylcarbinyl phenyl ketones. This study contributes to our understanding of the stabilizing effects of small ring systems on adjacent carbanion centers (Güven & Peynircioǧlu, 2002).

Thermochemical Properties

- Thermochemical properties and group contribution values for ketene dimers and related structures have been explored, with the study including cyclic structures like cyclobutane-1,3-diones, cyclobut-2-enones, and their derivatives. This research aids in estimating the thermochemical properties of high-weight ketene polymers, which is crucial for understanding the stability and reactivity of these compounds (Morales & Martínez, 2009).

Synthesis and Synthetic Applications

- A study on the NMR parameters of cyclobutenones and benzocyclobutenones provides insights into the low electrophilicity of the carbonyl moiety in these compounds. Such studies are essential for understanding the reactivity and designing new synthetic routes involving these ketones (Frimer et al., 2003).

- The synthesis of cyclobutanes and cyclobutenes from the photochemical cleavage of some bicyclo[3.2.0]heptan-2-ones highlights the utility of cyclobutyl ketones in generating complex cyclic structures through photolysis, indicating their potential in synthetic organic chemistry (Sydnes & Van Ha, 2009).

Medicinal Chemistry Applications

- Cyclobutane scaffolds, including those derived from cyclobutyl ketones, are appreciated in medicinal chemistry for their strained, three-dimensional structure, offering new patterns of substituents. A method for acylating electrophilic strained molecules with cyclobutyl radicals showcases the synthesis of cyclobutyl ketones with potential applications in drug development (Wierzba et al., 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

cyclobutyl-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-4-2-7-11(8-9)12(13)10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNLEUIZSLSCMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642513 |

Source

|

| Record name | Cyclobutyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 3-methylphenyl ketone | |

CAS RN |

898790-40-4 |

Source

|

| Record name | Cyclobutyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)